molecular formula C7H4BrClN2O2S B2457984 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride CAS No. 1801906-01-3

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

Cat. No.: B2457984
CAS No.: 1801906-01-3
M. Wt: 295.54
InChI Key: QSHKMZHQTJIDND-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H4BrClN2O2S and a molecular weight of 295.54 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

The synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride typically involves a multi-step process. One common method includes the bromination of 1H-pyrrolo[2,3-b]pyridine followed by sulfonylation. The reaction conditions often require the use of reagents such as bromine and sulfonyl chloride under controlled temperatures . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The pathways involved often include key signaling cascades such as the FGFR signaling pathway .

Comparison with Similar Compounds

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2O2S/c8-4-1-5-6(14(9,12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHKMZHQTJIDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1801906-01-3
Record name 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
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